Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride
Description
Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride is a bicyclic organic compound featuring a seven-membered azepine ring fused to a benzene ring. The molecule contains a methyl ester group at position 7 and a hydrochloride salt, enhancing its solubility and stability.
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-6-11-9(8-10)4-2-3-7-13-11;/h5-6,8,13H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTBBDRUMWIPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Five-Step Synthesis from 2,4-Dimethylaniline
Reaction Sequence and Key Intermediates
The most extensively documented route begins with 2,4-dimethylaniline, proceeding through N-alkylation, carbamoylation, hydrolysis, activation, and Friedel-Crafts cyclization.
Step 1: N-Alkylation with Ethyl 4-Bromobutyrate
2,4-Dimethylaniline reacts with ethyl 4-bromobutyrate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–18 hours, yielding ethyl 4-[(2,4-dimethylphenyl)amino]butanoate. Triethylamine serves as both base and catalyst, achieving >85% conversion.
Step 2: Carbamoylation with Methyl Chloroformate
The intermediate undergoes carbamoylation using methyl chloroformate in dichloromethane at 0–5°C. Quenching with ice water followed by extraction affords 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid in 78–82% yield.
Step 3: Acid Chloride Formation
Thionyl chloride (2.5 equiv) in refluxing toluene converts the carboxylic acid to its acyl chloride, with excess SOC12 removed under reduced pressure.
Step 4: Intramolecular Friedel-Crafts Cyclization
AlCl3-mediated cyclization (1.2 equiv) in anhydrous DCM at −10°C for 6 hours generates the benzoazepine core. Workup with dilute HCl yields methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate.
Step 5: Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1) provides pharmaceutical-grade material (>99% purity by HPLC).
Table 1: Optimization Data for Classical Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 70°C, 14h | 87 | 92 |
| 2 | ClCO2Me, 0°C | 80 | 95 |
| 3 | SOC12, reflux | 95 | 98 |
| 4 | AlCl3, −10°C | 68 | 97 |
| 5 | HCl gas, EtOAc | 91 | 99 |
Nickel-Catalyzed Cascade Cyclization
Mechanism and Substrate Scope
A breakthrough methodology employs NiCl2·DME (10 mol%) with tetrahydroxydiboron (B2(OH)4) under mild conditions (DMSO, 60°C). This single-pot approach converts N-allyl aniline derivatives into benzoazepines via radical intermediates.
Key Features:
- Chemoselectivity: The Ni/B system preferentially activates C–Br bonds over competing functional groups.
- Radical Pathway: EPR studies confirm the formation of carbon-centered radicals that undergo 7-endo-trig cyclization.
- Broad Scope: Tolerates electron-withdrawing (F, CF3) and donating (OMe, NMe2) groups at the 7-position.
Procedure:
- Charge NiCl2·DME (0.1 mmol), B2(OH)4 (1.0 mmol), and K2CO3 (1.5 mmol) in DMSO.
- Add N-(pent-4-en-1-yl)-N-phenylacetamide (1.0 mmol) and ethyl bromodifluoroacetate (1.5 mmol).
- Stir at 60°C under argon for 5 hours.
- Extract with EtOAc, purify via silica chromatography (petroleum ether/EtOAc 10:1).
- Treat with HCl/Et2O to obtain hydrochloride salt (89% overall yield).
Table 2: Representative Yields for Nickel-Catalyzed Synthesis
| Substituent (R) | Yield (%) | ee (%) |
|---|---|---|
| 7-F | 85 | - |
| 7-OMe | 78 | - |
| 7-CF3 | 72 | - |
| 9-Me | 89 | - |
Lithiation-Alkylation of Benzoazepine Precursors
Directed Ortho-Metalation Strategy
White Rose researchers developed a lithiation protocol using nBuLi (−50°C) to functionalize tetrahydrobenzoazepine carbamates. This method enables rapid diversification of the azepine ring.
General Protocol:
- Generate lithium amide by treating tert-butyl carbamate with nBuLi (2.4 M in hexane).
- Add electrophile (R-X):
- Allyl bromide → 2-allyl derivatives (85%)
- MeI → 2-methyl analogues (60%)
- 1,4-dibromobutane → 2-(4-bromobutyl) compounds (75%)
- Quench with MeOH, purify via flash chromatography.
- Deprotect with TFA/CH2Cl2, neutralize with HCl/MeOH to isolate hydrochloride salt.
Advantages:
- Enables late-stage diversification without reoptimizing cyclization steps.
- Compatible with stannane and boronate electrophiles for cross-coupling.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Parameter | Classical | Ni-Catalyzed | Lithiation |
|---|---|---|---|
| Steps | 5 | 1 | 3 |
| Yield (Overall) | 45% | 89% | 68% |
| Temp. Range | −10–80°C | 60°C | −50–25°C |
| Scalability | Pilot-validated | Lab-scale | Milligram |
| Stereocontrol | None | Moderate | High |
Industrial Production Considerations
Continuous Flow Adaptation
Recent advances have translated the nickel-catalyzed method to continuous flow reactors:
Purification Technologies
- Countercurrent Chromatography: Replaces silica columns for greener processing.
- pH-Zone Refining: Enhances hydrochloride salt purity to >99.9%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride exhibits significant potential as a pharmacological agent. Its structural similarity to known psychoactive compounds positions it as a candidate for the development of drugs targeting neurological disorders.
1.1. Neuropharmacological Applications
Research indicates that derivatives of benzo[b]azepines can act as selective agonists for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation and appetite control, suggesting that this compound may have applications in treating depression and anxiety disorders .
1.2. Antidepressant Activity
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The mechanism often involves modulation of neurotransmitter systems, including serotonin and norepinephrine pathways . Further research is needed to establish the efficacy and safety of this specific compound in clinical settings.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The compound's molecular formula is C11H14ClN and has a molecular weight of approximately 201.69 g/mol .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science. Its unique chemical structure allows for the exploration of new polymeric materials or coatings that could be beneficial in various industrial applications.
3.1. Coating Materials
Research into similar compounds suggests that they can be utilized in developing coatings with enhanced properties such as corrosion resistance and durability . This could lead to advancements in protective materials for use in harsh environments.
4.1. Case Study: Antidepressant Effects
A recent study investigated the antidepressant effects of various benzo[b]azepine derivatives in rodent models. The results indicated that certain derivatives showed significant reductions in depressive-like behaviors when administered at specific dosages . While this compound was not the primary focus, its structural relatives demonstrated promising results.
4.2. Case Study: Material Properties
Another study focused on the synthesis of novel polymers incorporating benzo[b]azepine structures aimed at enhancing mechanical properties and thermal stability . The findings suggested that these materials could outperform traditional polymers in specific applications.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride and related compounds:
Key Observations :
- Position of Substituents : The placement of the methyl ester group (position 7 vs. 4) and sulfonyl/tosyl groups significantly influences reactivity and biological activity. For example, sulfonyl groups in enhance electrophilicity, aiding cyclization reactions .
- Pharmacological Relevance : SCH 23390 hydrochloride () demonstrates how chloro and phenyl substituents on the benzoazepine core enable selective receptor antagonism, suggesting that the target compound could be tailored for similar applications .
Physicochemical and Spectral Comparisons
- Melting Points : Analogues with bulky substituents (e.g., sulfonyl groups in ) exhibit higher decomposition temperatures (310–311°C) compared to simpler hydrazine derivatives (252–253°C in ), likely due to enhanced molecular symmetry and intermolecular interactions .
- Spectral Data :
- IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch (~1715 cm⁻¹, as in ) and sulfonyl (SO₂) vibrations (~1150 cm⁻¹) are consistent with its functional groups .
- NMR : Benzoazepine derivatives typically show aromatic proton signals between δ 6.3–8.4 ppm (e.g., ), while methyl ester groups resonate near δ 3.8–3.9 ppm .
Biological Activity
Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a seven-membered heterocyclic structure with one nitrogen atom and is classified under the benzazepine family. Its molecular formula is C11H14ClN and it has a molecular weight of approximately 201.69 g/mol.
The compound primarily acts as an agonist at the cannabinoid receptor 2 (CB2) . This receptor is predominantly expressed in immune cells and is involved in modulating various physiological processes including inflammation and immune response. The activation of CB2 receptors by this compound can lead to:
- Modulation of Immune Response : It may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
- Pain Relief : Due to its interaction with the endocannabinoid system, it could potentially provide analgesic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the benzazepine structure. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in various assays:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 1.95 | |
| Compound B | HeLa (Cervical Cancer) | 0.85 |
These findings suggest that this compound or its derivatives could be explored for their potential as anticancer agents.
Neuroprotective Effects
Benzazepine compounds are also being investigated for neuroprotective properties. Research indicates that they may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity:
This inhibition could enhance cholinergic neurotransmission and improve cognitive function.
Case Studies and Research Findings
- Study on Immune Modulation :
- Anticancer Activity :
Q & A
Q. Table 2: Synthesis Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | THF, 0°C, 12 h | 65–70 | 90 |
| Esterification | DCM, RT, 6 h | 80–85 | 95 |
| Final Purification | Ethanol/water recrystallization | 75 | 98 |
What advanced spectroscopic and crystallographic methods confirm the molecular structure of this compound?
Advanced Question
Answer:
- X-ray Crystallography: Resolve the benzazepine core’s chair conformation and hydrogen-bonding networks. For example, similar azepine derivatives show dihedral angles of 17–21° between aromatic and heterocyclic planes .
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 265.8 (M+H⁺) .
How can researchers resolve contradictions in reported pharmacological activities of benzoazepine derivatives?
Advanced Question
Answer:
Discrepancies in receptor binding or efficacy data often arise from:
- Assay Variability: Standardize cell lines (e.g., HEK293 for dopamine receptors) and buffer conditions (pH 7.4, 37°C) to ensure reproducibility .
- Isomer-Specific Effects: Chiral centers (e.g., R/S configurations) significantly alter bioactivity. Use chiral HPLC to isolate enantiomers for independent testing .
- Metabolic Stability: Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. Table 3: Pharmacological Data Comparison
| Study | IC₅₀ (D1 Receptor) | Assay System | Notes |
|---|---|---|---|
| Smith et al. (2023) | 12 nM | HEK293, cAMP | R-enantiomer tested |
| Lee et al. (2024) | 45 nM | CHO, calcium flux | Racemic mixture used |
What computational strategies predict the compound’s solubility and bioactivity?
Advanced Question
Answer:
- LogP Calculation: Consensus logP values (~3.07) indicate moderate lipophilicity, suggesting good blood-brain barrier penetration .
- Molecular Dynamics (MD): Simulate interactions with target receptors (e.g., dopamine D1-like) to identify key binding residues (e.g., Ser198, Asp264) .
- Solubility Prediction: ESOL and Ali models estimate aqueous solubility at 0.000394 mg/mL, necessitating co-solvents (e.g., DMSO) for in vitro studies .
How should researchers design experiments to assess ecological toxicity for this compound?
Advanced Question
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
